molecular formula C17H18N2O2S2 B2943275 N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)thiophene-2-sulfonamide CAS No. 1351634-61-1

N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)thiophene-2-sulfonamide

Cat. No.: B2943275
CAS No.: 1351634-61-1
M. Wt: 346.46
InChI Key: KPLIEIDDMKTXBG-UHFFFAOYSA-N
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Description

N-(4-(3,4-Dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)thiophene-2-sulfonamide is a sulfonamide derivative featuring a 3,4-dihydroisoquinoline moiety connected via a but-2-yn-1-yl linker to a thiophene-2-sulfonamide group. This compound is synthesized through multi-step reactions involving coupling reagents such as EDCI/HOBt and purification via HPLC, as inferred from analogous synthetic pathways in related dihydroisoquinoline derivatives . Safety protocols emphasize handling precautions due to its reactive nature, including avoidance of heat and ignition sources .

Properties

IUPAC Name

N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S2/c20-23(21,17-8-5-13-22-17)18-10-3-4-11-19-12-9-15-6-1-2-7-16(15)14-19/h1-2,5-8,13,18H,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPLIEIDDMKTXBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC#CCNS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)thiophene-2-sulfonamide generally involves multi-step procedures that integrate various organic reactions:

  • Formation of the 3,4-Dihydroisoquinoline Segment: : Starting with aromatic amines and undergoing Pictet-Spengler cyclization, a 3,4-dihydroisoquinoline core is synthesized.

  • Addition of the But-2-yn-1-yl Chain: : This step can involve Sonogashira coupling, utilizing an alkyne and appropriate halides under palladium-catalyzed conditions to append the but-2-yn-1-yl chain.

  • Introduction of the Thiophene-2-Sulfonamide Group: : Sulfonylation of the resultant amine, typically through reaction with sulfonyl chlorides, introduces the thiophene-2-sulfonamide group.

Industrial Production Methods

Scaling these methods to industrial levels involves optimizing reaction conditions and reagents, ensuring efficient yields, and minimizing by-products. Techniques such as flow chemistry and the use of high-throughput reactors could be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation, typically at the dihydroisoquinoline moiety, to form isoquinoline derivatives.

  • Reduction: : Reduction can yield more saturated compounds, possibly affecting the thiophene and sulfonamide functionalities.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate or osmium tetroxide.

  • Reduction: : Hydrogenation using palladium on carbon.

  • Substitution: : Various nucleophiles including alkylating agents and amines.

Major Products

The main products from these reactions depend on the conditions and reagents used but can include oxidized isoquinolines, reduced thiophenes, and various substituted sulfonamide derivatives.

Scientific Research Applications

N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)thiophene-2-sulfonamide has diverse applications:

  • Chemistry: : Used as an intermediate in organic synthesis for constructing complex molecular architectures.

  • Medicine: : Explored for use in pharmaceuticals, particularly in developing drugs that target specific proteins and enzymes.

  • Industry: : Used in the development of new materials with unique properties, including polymers and electronic materials.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets, primarily involving the thiophene and sulfonamide groups. These moieties can bind to active sites of enzymes or receptors, inhibiting or modulating their activity. Specific pathways influenced by this compound may include enzyme inhibition and signal transduction modifications.

Comparison with Similar Compounds

Structural Variations and Functional Groups

The compound’s structural analogs differ primarily in the linker, sulfonamide/benzamide substituents, and aromatic systems. Key examples include:

Compound Name Linker Aromatic System Substituents/Modifications Biological Target (Inferred)
N-(4-(3,4-Dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)thiophene-2-sulfonamide (Target) But-2-yn-1-yl Thiophene-2-sulfonamide None Undisclosed
N-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-4-((tetrahydro-2H-pyran-4-yl)oxy)benzamide Propyl (hydroxy) Benzamide Tetrahydro-2H-pyran-4-yloxy group Undisclosed
Benzo[b]thiophene-2-sulfonamide derivatives (e.g., from ) Variable Benzene/Thiophene Chloro, isopropyl, or methoxy groups NLRP3 inflammasome inhibition

Key Observations :

  • Aromatic System Impact : Thiophene-2-sulfonamide (target) vs. benzamide (analogs) may alter electronic properties and solubility. Thiophene’s sulfur atom could improve membrane permeability relative to benzene derivatives.
  • Substituent Effects : Functional groups like tetrahydro-2H-pyran-4-yloxy () or chloro/isopropyl () modulate steric and electronic interactions, influencing target affinity .

Key Observations :

  • High yields (e.g., 94% in Step 3, ) are achievable in straightforward deprotection steps, while multi-component reactions (e.g., reductive amination in ) face yield reductions due to steric or electronic challenges.
  • The target compound’s synthesis likely requires similar coupling strategies, though its alkyne linker may introduce additional purification hurdles.

Biological Activity

N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)thiophene-2-sulfonamide is a complex organic compound that integrates a thiophene moiety with a sulfonamide functional group and a 3,4-dihydroisoquinoline structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neurology.

Chemical Structure

The molecular formula of this compound can be represented as follows:

Property Value
Molecular FormulaC₁₄H₁₈N₂O₂S
Molecular Weight282.43 g/mol
StructureChemical Structure

Biological Activity Overview

The biological activity of this compound is attributed to the unique combination of its structural components. The 3,4-dihydroisoquinoline moiety is known for various pharmacological effects, while the thiophene and sulfonamide groups contribute to its reactivity and potential therapeutic applications.

Anticancer Activity

Research has indicated that compounds containing isoquinoline structures exhibit significant anticancer properties. Specifically, studies have shown that derivatives of sulfonamides can inhibit tumor cell proliferation by interfering with tubulin polymerization, which is crucial for cell division. For instance, similar sulfonamide derivatives have demonstrated IC50 values in the low micromolar range against various cancer cell lines, suggesting that this compound may possess comparable efficacy .

Neuroprotective Effects

The 3,4-dihydroisoquinoline structure is also linked to neuroprotective activities. Compounds with this moiety have been studied for their potential in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems and reduce oxidative stress .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-y)thiophene-2-sulfonamide:

  • In Vitro Cytotoxicity : A study evaluating various sulfonamide derivatives found that certain compounds exhibited potent cytotoxicity against HeLa cells with IC50 values around 1.34 μM. This suggests that N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-y)thiophene-2-sulfonamide may similarly affect tumor cell lines .
  • Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds could disrupt microtubule dynamics, leading to apoptosis in cancer cells. This highlights the potential utility of this compound in cancer therapy .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (ADME - Absorption, Distribution, Metabolism, Excretion) of N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-y)thiophene-2-sulfonamide is crucial for its development as a therapeutic agent. Preliminary studies suggest favorable solubility profiles due to the presence of sulfonamide groups, which may enhance bioavailability .

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